Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a complex organic compound with the molecular formula and a molecular weight of approximately 371.23 g/mol. This compound features a tert-butyl carbamate group attached to a brominated oxazepine structure, which is notable for its potential biological activity and utility in synthetic chemistry. The compound is recognized by its CAS number 1622853-07-9 and is often used in research related to medicinal chemistry and organic synthesis.
These reactions can yield various derivatives and modifications of the compound, which are useful in further synthetic applications.
Research indicates that tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and for its interactions with proteins. The presence of the bromine atom in its structure may enhance its reactivity and selectivity towards biological targets. Additionally, studies have suggested that compounds with similar oxazepine structures can possess pharmacological properties that warrant further exploration in therapeutic applications.
The synthesis of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves several steps:
These methods highlight the complexity of synthesizing this compound and the need for careful control over reaction conditions to ensure high yields and purity.
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate has several applications in various fields:
Interaction studies involving tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate have revealed insights into its mechanism of action at the molecular level. The compound's ability to form stable complexes with various proteins suggests potential roles in drug design and development. Investigations into its binding affinities and selectivities are ongoing to elucidate its therapeutic potential further.
Several compounds share structural similarities with tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl (R)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate | 1932414-61-3 | Contains an R configuration; different stereochemistry may affect biological activity |
| Tert-butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-YL)carbamate | 1622853-X | Variation in bromination position; potential differences in reactivity and selectivity |
| Tert-butyl 2-(1-(3-bromo phenyl)-1H-pyrazole)carbamate | N/A | Different core structure; useful for comparative biological studies |
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate stands out due to its specific structural features such as the brominated oxazepine ring and the tert-butyl carbamate group. These characteristics contribute to its unique chemical properties and reactivity profile compared to other similar compounds. The combination of these features makes it a valuable candidate for research in medicinal chemistry and organic synthesis.